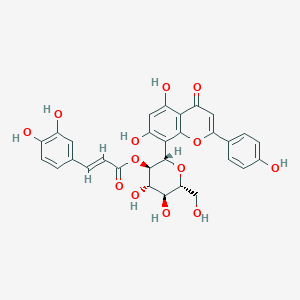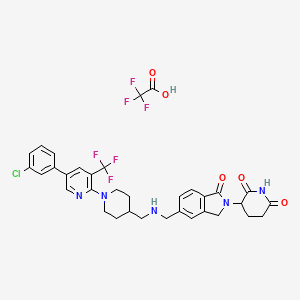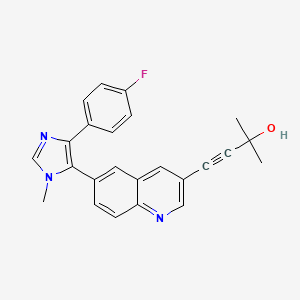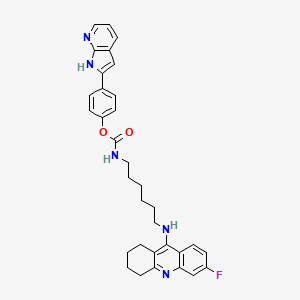
AChE/BChE-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-16 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of AChE/BChE-IN-16 involves several steps, including the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as aluminum chloride . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
AChE/BChE-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrochloric acid, and dichloromethane . The major products formed from these reactions are quaternary derivatives of cinchonines and cinchonidines, which exhibit potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase .
Scientific Research Applications
AChE/BChE-IN-16 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterase enzymes and their role in neurotransmission . In biology, it is used to investigate the effects of cholinesterase inhibition on cellular processes and neurodegenerative diseases . In medicine, it is being explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic agents targeting cholinesterase enzymes .
Mechanism of Action
The mechanism of action of AChE/BChE-IN-16 involves the reversible inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it forms reversible complexes with the enzymes .
Comparison with Similar Compounds
AChE/BChE-IN-16 is unique in its ability to selectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes . Similar compounds include donepezil, galantamine, and rivastigmine, which are also used as cholinesterase inhibitors for treating Alzheimer’s disease . this compound exhibits higher selectivity and potency compared to these compounds . Other similar compounds include nicotinamide derivatives and hybrid molecules targeting multiple pathways involved in neurodegenerative diseases .
Properties
Molecular Formula |
C33H34FN5O2 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl] N-[6-[(6-fluoro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]carbamate |
InChI |
InChI=1S/C33H34FN5O2/c34-24-13-16-27-30(21-24)38-28-10-4-3-9-26(28)31(27)35-17-5-1-2-6-18-37-33(40)41-25-14-11-22(12-15-25)29-20-23-8-7-19-36-32(23)39-29/h7-8,11-16,19-21H,1-6,9-10,17-18H2,(H,35,38)(H,36,39)(H,37,40) |
InChI Key |
ZMLLZOVFQZLICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)NCCCCCCNC(=O)OC4=CC=C(C=C4)C5=CC6=C(N5)N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



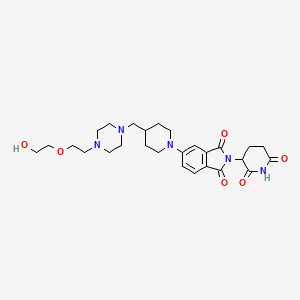
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
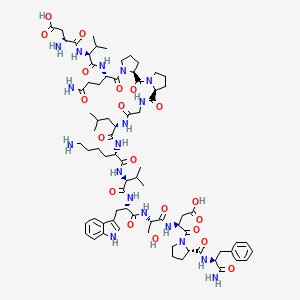

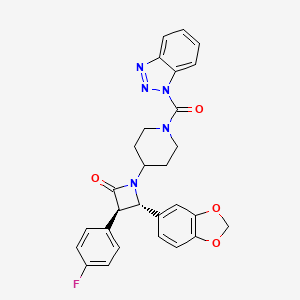
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
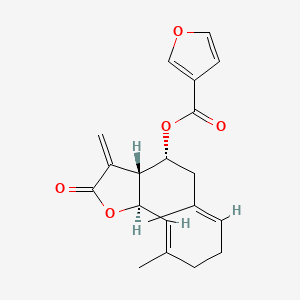

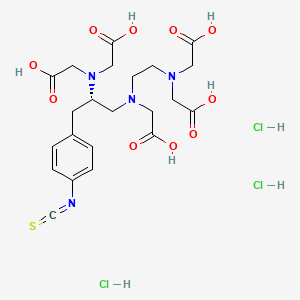
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
